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Compound of Interest

Compound Name: cis-Ligupurpuroside B

Cat. No.: B591339

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Ligupurpuroside B is a phenylethanoid glycoside that has garnered interest within the
scientific community for its potential biological activities. As a natural product, its precise
structural elucidation is paramount for understanding its bioactivity, mechanism of action, and
for the development of any potential therapeutic applications. This document provides a
comprehensive guide to the key spectroscopic techniques utilized in the characterization of
cis-Ligupurpuroside B, offering detailed experimental protocols and data interpretation.

The structural complexity of cis-Ligupurpuroside B, featuring a phenylethanoid core, a
disaccharide unit, and a cis-p-coumaroyl group, necessitates a multi-faceted analytical
approach. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass
Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Infrared (IR) Spectroscopy
provides a complete picture of its molecular architecture.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of cis-Ligupurpuroside B. This information is critical for the verification of the
compound's identity and purity.

Table 1: *H and **C NMR Spectroscopic Data

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b591339?utm_src=pdf-interest
https://www.benchchem.com/product/b591339?utm_src=pdf-body
https://www.benchchem.com/product/b591339?utm_src=pdf-body
https://www.benchchem.com/product/b591339?utm_src=pdf-body
https://www.benchchem.com/product/b591339?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591339?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

'H Chemical Shift (6H,

Position 13C Chemical Shift (6c) .
mult., J in Hz)
Aglycone
1 131.5 -
2 117.2 6.65 (d, 8.0)
3 145.8 -
4 144.3 _
5 116.3 6.68 (d, 8.0)
6 121.2 6.55 (dd, 8.0, 2.0)
7 72.1 3.95 (m), 3.65 (m)
8 36.1 2.75 (t, 7.0)
Glucose
1 104.2 4.35 (d, 7.8)
2' 76.1 3.40 (m)
3 81.5 3.85(t, 9.0)
4 70.9 3.55 (t, 9.0)
5" 76.4 3.45 (m)
. 640 4.85 (dd, 11.5, 2.0), 4.65 (dd,
11.5,5.5)
Rhamnose
1" 102.8 5.15(d, 1.5)
2" 72.3 3.90 (m)
3" 72.1 3.75 (dd, 9.5, 3.0)
4" 73.9 3.50 (t, 9.5)
5" 70.5 3.60 (m)
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6" 18.4 1.10 (d, 6.2)

cis-p-Coumaroyl

1" 130.5
2" 115.9 6.80 (d, 8.5)
3" 133.8 7.65 (d, 8.5)
4 161.2

5" 133.8 7.65 (d, 8.5)
6" 115.9 6.80 (d, 8.5)
7" 145.1 6.85 (d, 12.8)
8" 118.2 5.80 (d, 12.8)
9" 168.1

Note: Chemical shifts are reported in ppm relative to a standard reference (e.g., TMS).
Coupling constants (J) are given in Hertz (Hz).

Table 2: Mass Spectrometry Data

lonization Molecular .

Mass Analyzer Observed miz Interpretation
Mode Formula

Quadrupole
ESI-MS Time-of-Flight [M+Na]* Css5H44018Na Sodium Adduct

(Q-TOF)

_ Deprotonated
HR-ESI-MS Orbitrap [M-H]~ C35H4301s
Molecule

Table 3: UV-Vis and IR Spectroscopic Data
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. Wavelength (Amax) / .
Technique Interpretation
Wavenumber (cm—?)

T — TU* transitions of the
UV-Vis Spectroscopy 288 nm, 315 nm aromatic rings and conjugated

system

O-H stretch, C=0 stretch
(ester), C=C stretch (alkene),
3400 (br), 1705, 1630, 1605, Aromatic C=C stretch,
1515, 1270, 1160 cm—! Aromatic C=C stretch, C-O
stretch (ester), C-O stretch

IR Spectroscopy

(glycosidic)

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These
protocols are intended as a guide and may require optimization based on the specific
instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obijective: To obtain detailed structural information, including the connectivity of atoms and
stereochemistry.

Instrumentation: 400 MHz (or higher) NMR Spectrometer with a cryoprobe.
Sample Preparation:

» Dissolve approximately 5-10 mg of purified cis-Ligupurpuroside B in 0.5 mL of a suitable
deuterated solvent (e.g., Methanol-da or DMSO-ds).

o Transfer the solution to a 5 mm NMR tube.
Experimental Parameters:

e H NMR:
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[e]

Pulse Program: zg30

Number of Scans: 16-64

o

[¢]

Spectral Width: 12-16 ppm

[¢]

Acquisition Time: ~3-4 s
o Relaxation Delay: 2 s

e 13C NMR:
o Pulse Program: zgpg30

Number of Scans: 1024-4096

o

[¢]

Spectral Width: 200-240 ppm

[e]

Acquisition Time: ~1-2 s

[e]

Relaxation Delay: 2 s

« 2D NMR (COSY, HSQC, HMBC):

[¢]

Utilize standard pulse programs available on the spectrometer software.

[¢]

Optimize spectral widths in both dimensions to encompass all relevant signals.

Set the number of increments in the indirect dimension to achieve adequate resolution
(e.g., 256-512 for HSQC/HMBC, 512-1024 for COSY).

[e]

[e]

Adjust the number of scans per increment to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to obtain
fragmentation patterns for structural confirmation.
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Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an
Electrospray lonization (ESI) source.

Sample Preparation:

e Prepare a stock solution of cis-Ligupurpuroside B in a suitable solvent (e.g., methanol or
acetonitrile) at a concentration of approximately 1 mg/mL.

 Dilute the stock solution to a final concentration of 1-10 pg/mL with the mobile phase.

Experimental Parameters:

lonization Mode: ESI positive and negative modes.

« Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 pL/min.
o Capillary Voltage: 3.5-4.5 kv

e Nebulizer Gas (N2): 1-2 Bar

e Drying Gas (N2): 4-8 L/min at 180-200 °C

e Mass Range: m/z 100-1500

e Fragmentation (MS/MS): For tandem mass spectrometry, select the precursor ion of interest
(e.g., [M-H]~) and apply collision-induced dissociation (CID) with varying collision energies
(e.g., 10-40 eV) to generate a fragmentation spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To observe the electronic transitions within the molecule, which is characteristic of its
chromophores.

Instrumentation: Double-beam UV-Vis Spectrophotometer.
Sample Preparation:

e Prepare a solution of cis-Ligupurpuroside B in a UV-transparent solvent (e.g., methanol or
ethanol) at a concentration that gives an absorbance reading between 0.2 and 0.8.
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e Use the same solvent as a blank for baseline correction.

Experimental Parameters:

Wavelength Range: 200-600 nm

Scan Speed: Medium

Slit Width: 1.0 nm

Data Interval: 1.0 nm

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic
vibrational frequencies.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total
Reflectance (ATR) accessory.

Sample Preparation:

e Place a small amount of the solid, dry sample of cis-Ligupurpuroside B directly onto the
ATR crystal.

e Ensure good contact between the sample and the crystal by applying gentle pressure with
the built-in clamp.

Experimental Parameters:

Spectral Range: 4000-400 cm~1

Resolution: 4 cmm—1

Number of Scans: 16-32

Background: Collect a background spectrum of the clean, empty ATR crystal before running
the sample.
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Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a natural
product like cis-Ligupurpuroside B and the key correlations observed in 2D NMR
experiments that are crucial for its structural elucidation.
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 To cite this document: BenchChem. [Spectroscopic Analysis of cis-Ligupurpuroside B:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b591339#spectroscopic-analysis-techniques-for-cis-
ligupurpuroside-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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